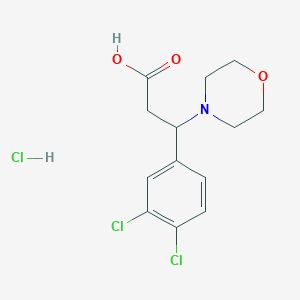

![molecular formula C20H21N7 B2931121 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415553-93-2](/img/structure/B2931121.png)

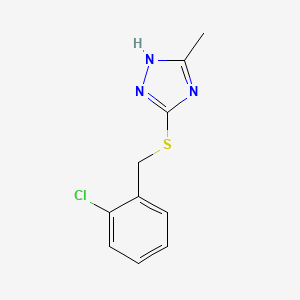

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to have diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Structure Analysis

The molecular structure of “2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile” includes a pyrimidine ring, a piperazine ring, and a quinoline ring .Applications De Recherche Scientifique

Pharmaceutical Research

This compound, due to the presence of a piperazine ring, is structurally similar to molecules that have been used in the development of pharmaceuticals. Piperazine derivatives are known for their ability to modulate pharmacokinetic properties of drugs . They have been incorporated into compounds targeting a wide range of diseases, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic medications .

Neurodegenerative Disease Treatment

The piperazine moiety is also found in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The structural flexibility and ability to cross the blood-brain barrier make piperazine-containing compounds suitable for brain-targeted therapies .

Antibacterial Activity

Some derivatives of piperazine have exhibited promising antibacterial activity. The incorporation of piperazine into triazole derivatives, for example, has led to the synthesis of compounds with significant antibacterial properties . This suggests that our compound could be explored for its antibacterial efficacy.

Cancer Research

Piperazine derivatives have been investigated for their antitumor properties. The structural features of piperazine allow for the creation of molecules that can interact with cancer cell pathways. Research into similar compounds has shown that they can induce loss of cell viability in cancer cells, such as MCF-10A, with IC50 values comparable to known cancer therapeutics .

Analytical Chemistry

The compound’s unique structure, particularly the pyrimidinyl and piperazinyl groups, could be utilized in analytical chemistry as derivatization agents. These groups can react with specific functional groups in other molecules, aiding in their detection and quantification during analytical procedures .

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like acetylcholinesterase and poly (ADP-ribose) polymerase . These enzymes play crucial roles in various biological processes, including neurotransmission and DNA repair, respectively.

Mode of Action

Similar compounds have been reported to inhibit their target enzymes . Inhibition of these enzymes can lead to changes in the biochemical processes they regulate, potentially leading to therapeutic effects.

Biochemical Pathways

For instance, acetylcholinesterase inhibition can increase acetylcholine levels, affecting cholinergic neurotransmission . Similarly, inhibition of poly (ADP-ribose) polymerase can impact DNA repair processes .

Result of Action

Similar compounds have been reported to exhibit significant efficacy against human breast cancer cells

Propriétés

IUPAC Name |

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7/c1-25(2)20-22-8-7-18(24-20)26-9-11-27(12-10-26)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRREGLHRBWTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)

![3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2931055.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)